![molecular formula C10H7N3O B1341106 2-(Furan-2-yl)imidazo[1,2-b]pyridazine CAS No. 951625-69-7](/img/structure/B1341106.png)
2-(Furan-2-yl)imidazo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)imidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused ring system consisting of an imidazo[1,2-b]pyridazine core with a furan ring attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-yl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-b]pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyridazine core .
Applications De Recherche Scientifique
Anticancer Activity
Research has indicated that imidazo[1,2-b]pyridazines exhibit promising anticancer properties, primarily through their activity as kinase inhibitors. Specifically, studies have shown that these compounds can inhibit various kinases involved in cancer progression. For instance, a study highlighted the synthesis of new derivatives that demonstrated IC50 values ranging from 0.004 to 5.91 μM against several kinases, including TRKA, TRKB, and TRKC, showcasing their potential as anticancer agents .
Table 1: Kinase Inhibition Profiles of Imidazo[1,2-b]pyridazine Derivatives
Compound ID | Kinase Target | IC50 (μM) | In Vivo Efficacy |
---|---|---|---|
Compound 12 | TRKA | 0.004 | Tumor regression by 20% at 50 mg/kg |
Compound 39 | FLT3 | TBD | TBD |
Antimalarial Properties
Another significant application of imidazo[1,2-b]pyridazine derivatives is in the development of antimalarial agents. Compounds synthesized from this scaffold have shown strong activity against drug-sensitive and drug-resistant strains of Plasmodium falciparum, indicating their potential as new leads for antimalarial therapy .
JAK Inhibition
The compound has also been explored as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating various myeloproliferative disorders and inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Certain derivatives have demonstrated potent inhibition of JAK1, JAK2, and JAK3 kinases, making them candidates for treating conditions like polycythemia vera and essential thrombocythemia .
Table 2: Therapeutic Applications of JAK Inhibitors Derived from Imidazo[1,2-b]pyridazine
Condition | JAK Inhibitor Status | Efficacy Evidence |
---|---|---|
Myeloproliferative disorders | Active | Clinical trials ongoing |
Rheumatoid arthritis | Active | Significant symptom relief reported |
Antiviral and Antitubercular Properties
Beyond anticancer and antimalarial applications, imidazo[1,2-b]pyridazine derivatives have been investigated for their antiviral and antitubercular activities. These compounds have shown efficacy against various viral targets and Mycobacterium tuberculosis, suggesting a broad spectrum of action against infectious diseases .
Case Studies and Research Findings
Several case studies underline the therapeutic potential of imidazo[1,2-b]pyridazine derivatives:
- Case Study 1: A derivative was evaluated in a clinical trial for its safety and efficacy in patients with myeloproliferative neoplasms (MPNs). The study reported an overall response rate of 95% among patients with specific mutations after treatment with the compound .
- Case Study 2: Another study focused on the synthesis of a series of imidazo[1,2-b]pyridazine derivatives that were tested for their binding affinity to amyloid plaques in vitro. These findings suggest potential applications in neurodegenerative diseases like Alzheimer's .
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
2-(Furan-2-yl)imidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature a fused imidazo ring but differ in their biological activities and applications.
Imidazo[1,2-b]pyrazines: Similar in structure but with different substituents and functional groups, leading to varied chemical and biological properties.
Uniqueness
The presence of the furan ring in this compound imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable scaffold for drug discovery and development .
Activité Biologique
The compound 2-(Furan-2-yl)imidazo[1,2-b]pyridazine is part of a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential as an anticancer and antimicrobial agent, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized typically through multi-step reactions involving imidazole and pyridazine derivatives. The synthesis often aims to optimize the pharmacological properties by modifying substituents on the imidazo and pyridazine rings.
Biological Activity Overview
Research has demonstrated that this compound exhibits significant biological activities, particularly:
- Anticancer Activity : Inhibition of various kinases has been reported, which are crucial in cancer cell proliferation and survival.
- Antimicrobial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
The anticancer effects of this compound primarily stem from its ability to inhibit specific kinases involved in tumor growth and metastasis. Notable findings include:
- Kinase Inhibition : Studies indicate IC50 values ranging from 0.004 to 5.91 μM against various kinases such as TRKA, TRKB, and TRKC .
- Tumor Growth Regression : In vivo studies demonstrated a 20% regression in tumor growth at doses of 50 mg/kg, indicating potential for therapeutic use in cancer treatment .
Case Study: In Vitro and In Vivo Efficacy
A series of experiments conducted on xenograft models showed that derivatives of this compound could effectively suppress tumor growth. For instance, compounds with structural modifications exhibited enhanced potency against cancer cell lines with IC50 values as low as 0.011 μM against specific targets like PfCDPK1 in Plasmodium falciparum strains .
Efficacy Against Bacterial Strains
The compound has been evaluated for its antimicrobial properties against several pathogens:
Pathogen | Activity | IC50 (μM) |
---|---|---|
Streptococcus pyogenes | Antibacterial | 0.027 |
Staphylococcus aureus | Antibacterial | 0.024 |
Pseudomonas aeruginosa | Antibacterial | 0.065 |
Escherichia coli | Antibacterial | 0.070 |
Plasmodium falciparum | Antimalarial | 6.8 nM |
These results indicate a broad spectrum of activity that could be harnessed for therapeutic applications in infectious diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the imidazo and pyridazine rings significantly affect the biological activity:
- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups can enhance binding affinity to target enzymes.
- Positioning : Variations in substituent positioning lead to different inhibitory profiles against kinases and other biological targets.
Propriétés
IUPAC Name |
2-(furan-2-yl)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-4-10-12-8(7-13(10)11-5-1)9-3-2-6-14-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWMZLMKRQUFCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.